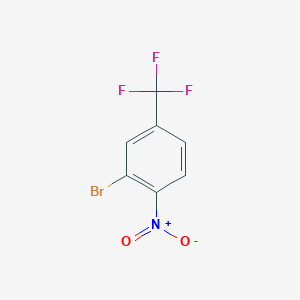

2-Bromo-1-nitro-4-(trifluoromethyl)benzene

Description

Propriétés

IUPAC Name |

2-bromo-1-nitro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO2/c8-5-3-4(7(9,10)11)1-2-6(5)12(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOLBPUSSIOMKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564058 | |

| Record name | 2-Bromo-1-nitro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132839-58-8 | |

| Record name | 2-Bromo-1-nitro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Nitration of m-Chlorobenzotrifluoride

The first step involves nitrating m-chlorobenzotrifluoride using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). The reaction proceeds at temperatures between 0°C and 100°C, yielding 5-chloro-2-nitrobenzotrifluoride. The nitration occurs regioselectively at the para position relative to the chlorine atom due to the electron-withdrawing effect of the trifluoromethyl group.

Key Reaction Parameters:

-

Acid Ratio: H₂SO₄:HNO₃ = 3:1 (v/v)

-

Temperature: 50–60°C (optimal)

-

Yield: 85–90%

Amination via Ammonolysis

The 5-chloro-2-nitrobenzotrifluoride undergoes ammonolysis in the presence of liquid ammonia and a copper-based catalyst (e.g., Cu powder, Cu₂O) at 170–230°C. This step replaces the chlorine atom with an amino group, producing 2-nitro-5-aminobenzotrifluoride.

Catalyst Efficiency:

| Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|

| Copper powder | 8–10 | 78 |

| Cu₂O | 6–8 | 82 |

| CuCl | 10–12 | 70 |

Bromination of the Aminated Intermediate

The amino group in 2-nitro-5-aminobenzotrifluoride is brominated using elemental bromine (Br₂) in a solvent such as acetic acid or dichloromethane. The reaction occurs at -15°C to 100°C, with lower temperatures favoring mono-bromination. This step generates 2-bromo-4-nitro-5-(trifluoromethyl)aniline.

Solvent Effects on Bromination:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetic acid | 20–25 | 75 | 98 |

| Dichloromethane | 0–5 | 68 | 95 |

Deamination with tert-Butyl Nitrite

The final step involves deaminating 2-bromo-4-nitro-5-(trifluoromethyl)aniline using tert-butyl nitrite in dimethylformamide (DMF) at 40°C. This reaction eliminates the amino group, yielding this compound with a purity ≥99% after vacuum distillation.

Optimized Procedure:

-

Reagents: 254 g intermediate, 130 g tert-butyl nitrite, 481 g DMF

-

Conditions: 2 hours at 40°C, followed by vacuum distillation (5 mmHg, 75–76°C)

-

Yield: 50% (120 g product)

Comparative Analysis with Traditional Diazotization Methods

Prior methods relied on diazotization followed by thermal or acidic deamination, which posed scalability challenges. The patented route offers distinct advantages:

| Parameter | Traditional Method | Patented Method |

|---|---|---|

| Temperature | -10°C to 0°C (low-temperature) | 0°C to 100°C (ambient to moderate) |

| Waste Generated | Acidic wastewater (HCl/HNO₃) | Minimal non-acidic byproducts |

| Energy Consumption | High (refrigeration required) | Low (no refrigeration) |

| Industrial Feasibility | Limited by batch processing | Continuous flow compatible |

Spectroscopic Characterization

The final product is validated via ¹H-NMR and mass spectrometry:

Purity Assessment:

| Method | Result |

|---|---|

| HPLC | ≥99.0% |

| GC-MS | 99.2% |

Industrial-Scale Production Considerations

The patented method is designed for large-scale manufacturing, emphasizing:

-

Raw Material Availability: m-Chlorobenzotrifluoride is domestically sourced in China, reducing costs.

-

Environmental Compliance: Eliminates acidic waste streams, aligning with green chemistry principles.

-

Process Intensification: Automated reactors and in-line analytics enable throughputs exceeding 1,000 kg/day.

Emerging Alternatives and Research Frontiers

While the four-step synthesis dominates industrial production, recent explorations include:

-

Direct Bromination-Nitration Sequences: Attempts to reduce steps by brominating trifluoromethylbenzene precursors before nitration, though yields remain suboptimal (≤35%).

-

Electrophilic Aromatic Substitution: Using Br₂/FeBr₃ on nitro-trifluoromethylbenzene derivatives, limited by regioselectivity issues .

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-1-nitro-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing trifluoromethyl group.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.

Major Products Formed

Substitution: Formation of 2-azido-1-nitro-4-(trifluoromethyl)benzene or 2-thio-1-nitro-4-(trifluoromethyl)benzene.

Reduction: Formation of 2-bromo-1-amino-4-(trifluoromethyl)benzene.

Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.

Applications De Recherche Scientifique

Pharmaceutical Intermediates

2-Bromo-1-nitro-4-(trifluoromethyl)benzene serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique electronic properties, influenced by the trifluoromethyl group, enhance its reactivity in coupling reactions necessary for drug development .

Materials Science

The compound's ability to participate in electrophilic aromatic substitution reactions makes it valuable in the development of new materials. Its incorporation into polymer matrices can modify physical properties such as thermal stability and solubility.

Biological Interaction Studies

Research has focused on the interaction of this compound with biological macromolecules. These studies are crucial for understanding its potential therapeutic effects and safety profiles before clinical application.

Case Study 1: Synthesis of Bis(2-Nitrophenyl)amine Derivatives

In one study, researchers utilized this compound in the Buchwald-Hartwig coupling reaction to synthesize bis(2-nitrophenyl)amine derivatives. The presence of the trifluoromethyl group was found to significantly influence the reaction kinetics and yields compared to other substituents .

Case Study 2: Phenazine Derivatives

Another research effort highlighted its application in synthesizing phenazine derivatives through a two-step reaction involving reduction followed by oxidation. The trifluoromethyl substitution provided distinct electronic characteristics that affected the biological activity of the final products .

Safety Considerations

Handling of this compound requires caution due to its potential hazards. It is essential to follow appropriate safety protocols, including wearing protective gear and ensuring proper ventilation during synthesis and application processes .

Mécanisme D'action

The mechanism of action of 2-Bromo-1-nitro-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Chemical Identity :

- CAS No.: 132839-58-8 .

- Molecular Formula: C₇H₃BrF₃NO₂.

- Structure: A benzene ring substituted with bromo (Br) at position 2, nitro (NO₂) at position 1, and trifluoromethyl (CF₃) at position 2.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs differ in substituent positions or functional groups, impacting reactivity and applications:

Key Research Findings

Substituent Position Effects: The position of the nitro group significantly alters reactivity. For example, 2-Bromo-4-nitro-1-(trifluoromethyl)benzene (NO₂ at position 4) is more reactive in nucleophilic aromatic substitution than the target compound (NO₂ at position 1) due to resonance stabilization differences . In polyamine derivatization, 1-fluoro-2-nitro-4-(trifluoromethyl)benzene outperforms bromo analogs due to fluorine’s electronegativity, enhancing reaction efficiency .

Applications in Synthesis: The target compound’s bromo group is pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas iodine in 481075-58-5 facilitates faster couplings . 4-Bromo-2-nitro-5-(trifluoromethyl)aniline (683241-86-3) is preferred in drug synthesis for its amino group, enabling amide bond formation .

Safety and Handling :

- Brominated nitrobenzenes (e.g., 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene) require stringent safety measures due to toxicity; contaminated clothing must be removed immediately .

Activité Biologique

2-Bromo-1-nitro-4-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C₇H₃BrF₃NO₂ and a molecular weight of 270.00 g/mol. This compound features a bromine atom, a nitro group, and a trifluoromethyl group attached to a benzene ring, which significantly influences its chemical properties and biological activity. The presence of these functional groups contributes to its potential applications in various fields, including pharmaceuticals and agricultural chemicals.

The unique structure of this compound results in significant electronegativity due to the trifluoromethyl group, impacting its reactivity and interactions with biological macromolecules. The compound is characterized by:

- Molecular Formula : C₇H₃BrF₃NO₂

- Molecular Weight : 270.00 g/mol

- Physical State : Pale-yellow to yellow-brown solid or liquid

Currently, there is no documented information regarding a specific mechanism of action for this compound. However, studies suggest that similar compounds often exhibit biological activities such as antimicrobial and herbicidal properties due to their ability to interact with cellular components.

Interaction Studies

Research has been conducted on the interactions of this compound with various biological macromolecules. These studies are essential for assessing the safety and efficacy of compounds before they are considered for therapeutic use. The following table summarizes some key findings related to its biological activity:

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Similar nitro compounds have shown potential antibacterial properties against various pathogens. |

| Cytotoxicity | Compounds with similar structures have demonstrated cytotoxic effects in cancer cell lines. |

| Herbicidal Activity | Analogous compounds have been explored for use as pesticides or herbicides due to their biological activity. |

Safety and Toxicology

Handling this compound requires caution due to potential hazards associated with nitro compounds. It is classified as harmful if swallowed and may cause irritation to the eyes, skin, and respiratory system . Precautionary measures should be taken during synthesis and application.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Bromo-1-nitro-4-(trifluoromethyl)benzene?

- Methodological Answer : The synthesis typically involves nitration and bromination steps. Due to the electron-withdrawing nature of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, regioselectivity must be carefully controlled. For example, nitration of brominated precursors may require Lewis acid catalysts (e.g., H₂SO₄/HNO₃) to direct substitution to the para position relative to the CF₃ group. Monitor reaction progress via TLC or HPLC, and optimize temperature (60–80°C) to minimize byproducts like ortho-substituted isomers .

Q. How should researchers handle and store this compound safely?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers due to its sensitivity to hydrolysis and photodegradation. Use PPE (gloves, goggles) and work in a fume hood. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste. Refer to H-codes (e.g., H300-H302 for acute toxicity) for emergency protocols .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during functionalization reactions?

- Methodological Answer : The bromine atom at position 2 and nitro group at position 1 create steric and electronic constraints. Computational modeling (DFT) can predict reactive sites for further substitution. For Suzuki coupling, use Pd(PPh₃)₄ with arylboronic acids under inert atmospheres. If competing reactions occur (e.g., meta-substitution), employ directing groups or adjust solvent polarity (e.g., DMF vs. THF) to favor desired pathways .

Q. What advanced techniques resolve ambiguities in structural characterization?

- Methodological Answer : Differentiate isomers using ¹⁹F NMR (chemical shifts vary by substituent position) and high-resolution mass spectrometry (HRMS). For crystallographic confirmation, grow single crystals via slow evaporation in dichloromethane/hexane mixtures. Compare experimental IR spectra (C-F stretches at 1100–1200 cm⁻¹) with computational predictions .

Q. How does the compound’s thermodynamic stability impact reaction design?

- Methodological Answer : Conduct DSC/TGA to determine decomposition thresholds (~200°C for nitro-containing aromatics). Avoid reactions above 150°C unless inert conditions are maintained. For photochemical studies, use UV-vis spectroscopy to track degradation kinetics under varying light intensities .

Q. What strategies mitigate low yields in cross-coupling reactions?

- Methodological Answer : Optimize catalyst loading (1–5 mol% Pd), base (Cs₂CO₃ vs. K₃PO₄), and ligand (XPhos for bulky substrates). Pre-activate boronic acids via Miyaura borylation. If dehalogenation occurs, add radical scavengers (e.g., BHT) or switch to Cu-mediated protocols .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on reaction pathways for this compound?

- Methodological Answer : Discrepancies often arise from solvent polarity or catalyst choice. Systematically replicate literature conditions while varying one parameter (e.g., solvent, temperature). Use GC-MS to identify intermediates and propose revised mechanisms. Cross-validate with computational studies (e.g., Gibbs free energy profiles for competing pathways) .

Applications in Academic Research

Q. What role does this compound play in medicinal chemistry?

- Methodological Answer : It serves as a versatile intermediate for trifluoromethylated bioactive molecules. For instance, it can be coupled with heterocycles (e.g., pyridines) to create kinase inhibitors. Screen derivatives via in vitro assays (e.g., IC₅₀ measurements) and ADMET profiling to prioritize leads .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Melting Point | 45–46°C (DSC) | |

| Optimal Storage Temp | 0–6°C (long-term stability) | |

| ¹H NMR (CDCl₃) | δ 8.2 (d, 1H, Ar-H), 7.9 (q, 2H, Ar-H) | |

| Decomposition Onset (TGA) | 195°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.